1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2S/c1-13(2)23-19-21-12-18(15-6-4-14(3)5-7-15)22(19)17-10-8-16(20)9-11-17/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACBWZQCWAVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route 1: Cyclocondensation of 4-Fluoroaniline with p-Tolualdehyde and Isopropylthiourea
Reaction Overview
This method adapts the Debus-Radziszewski imidazole synthesis, leveraging a multicomponent reaction between 4-fluoroaniline, p-tolualdehyde, and isopropylthiourea. The process involves:
- Schiff base formation : Condensation of 4-fluoroaniline with p-tolualdehyde in acetic acid yields an intermediate imine.
- Cyclization : The imine reacts with isopropylthiourea under acidic conditions to form the imidazole ring, introducing the isopropylthio group at position 2.
Key Reaction Conditions:
- Solvent : Glacial acetic acid (catalyst and solvent).
- Temperature : Reflux at 110–120°C for 12–24 hours.
- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography.
Hypothetical Yield Optimization:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Reaction Time | 18 hours | Maximizes cyclization |
| Molar Ratio (Aniline:Aldehyde:Thiourea) | 1:1:1.2 | Prevents aldehyde dimerization |
| Acid Concentration | 5% H2SO4 | Accelerates cyclization |
This route is favored for its simplicity but may require stringent stoichiometric control to avoid byproducts like bis-imidazoles.
Synthetic Route 2: Post-Cyclization Thiolation
Imidazole Core Formation
First, synthesize 1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole-2-thiol via:
Mechanistic Insights and Side Reactions
Cyclization Step
The cyclocondensation proceeds via:
- Imine formation : Nucleophilic attack of the amine on the aldehyde.
- Thiourea incorporation : Attack of the thiourea sulfur on the electrophilic carbon, followed by cyclodehydration.
Common Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Bis-imidazoles | Excess aldehyde | Precise stoichiometry |
| Oxazole derivatives | Oxygen contamination | Use anhydrous conditions |
| Desulfurized imidazoles | Reducing conditions | Avoid NaBH4/LiAlH4 |
Advanced Purification and Characterization
Chromatographic Techniques
- Normal-phase SiO2 : Elute with hexane/ethyl acetate (7:3) to separate regioisomers.
- Reverse-phase HPLC : Use C18 column with acetonitrile/water (65:35) for high-purity isolation.
Spectroscopic Confirmation
- 1H NMR : Key signals include:
- δ 7.2–7.6 ppm (aromatic protons).
- δ 1.3 ppm (isopropyl CH3, doublet).
- HRMS : Expected [M+H]+ at m/z 381.15.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Steps | 2 | 4 |
| Overall Yield | 45–55% | 30–40% |
| Scalability | High (gram-scale) | Moderate (milligram-scale) |
| Byproduct Complexity | Low | Moderate |
Route 1 is preferable for large-scale synthesis, while Route 2 offers better regiocontrol for specialized applications.
Industrial-Scale Considerations
Solvent Recovery Systems
- Distillation units : Recover acetic acid for reuse.
- Waste treatment : Neutralize acidic byproducts with CaCO3 before disposal.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkylated imidazole derivatives
Scientific Research Applications
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Key Positions
The biological and physicochemical properties of imidazole derivatives are highly substituent-dependent. Below is a comparative analysis of the target compound with analogs reported in the literature:
Key Observations:
- Position 2: The isopropylthio group in the target compound differs from the sulfinylphenyl (SB203580) or hydroxyphenyl (SB202190) groups in p38 MAPK inhibitors.
- Position 5 : The p-tolyl group in the target compound is more lipophilic than the pyridyl group in SB analogs, which could enhance membrane permeability but reduce water solubility .
- Position 1 : The conserved 4-fluorophenyl group across multiple analogs suggests its role in π-π stacking or hydrophobic interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isopropylthio group (logP ≈ 3.5–4.0 estimated) increases hydrophobicity compared to SB203580 (logP ≈ 2.8) and SB202190 (logP ≈ 2.5) .
- Solubility : The pyridyl group in SB analogs improves aqueous solubility (e.g., SB203580: ~50 µM in PBS) compared to the p-tolyl group in the target compound, which may require formulation optimization .
- Metabolic Stability : Thioether groups (e.g., isopropylthio) are prone to oxidative metabolism, whereas sulfoxide groups (SB203580) may exhibit longer half-lives .
Structure-Activity Relationship (SAR) Insights
- Position 2 : Sulfur-containing groups (thioether, sulfoxide) in SB analogs are critical for p38 MAPK inhibition. The isopropylthio group in the target compound may mimic these interactions but requires validation .
- Position 5: Pyridyl groups in SB series enhance binding to kinase ATP pockets. Replacement with p-tolyl may shift selectivity to non-kinase targets .
- Fluorine Substitution : The 4-fluorophenyl group is conserved across active analogs, suggesting its role in enhancing binding affinity and metabolic stability .
Biological Activity
1-(4-Fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to explore its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C16H17FN2S
- Molecular Weight : 284.38 g/mol
The structure features a fluorinated phenyl group, an isopropylthio group, and a p-tolyl group attached to an imidazole ring, which may contribute to its biological activities.
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor activity. A notable investigation evaluated its effects on various cancer cell lines, demonstrating potent antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 (Lung) | 18.53 | 23-46 |
| 5-Fluorouracil (5-FU) | A549 (Lung) | 25.00 | - |
| Methotrexate (MTX) | A549 (Lung) | 30.00 | - |
The selectivity index indicates that normal cells exhibit significantly higher tolerance to the compound compared to tumor cells, suggesting a favorable therapeutic window for cancer treatment .
The mechanism by which this compound induces apoptosis in cancer cells has been elucidated through various assays. The compound was shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner.
Figure 1: Western Blot Analysis of Apoptosis Markers
- Bax : Increased expression observed post-treatment.
- Bcl-2 : Decreased expression observed post-treatment.
This modulation of apoptosis-related proteins indicates that the compound triggers programmed cell death, which is crucial for eliminating cancer cells .
Case Studies
A specific case study focused on the treatment of HeLa cells with the compound revealed a significant apoptosis rate of 68.2% compared to 39.6% induced by 5-FU after 24 hours of treatment. This suggests that the imidazole derivative may be more effective than traditional chemotherapeutic agents .
Comparative Analysis with Other Compounds
In another study comparing various imidazole derivatives, it was found that compounds with similar structures exhibited varying degrees of antitumor activity. The presence of substituents on the imidazole ring significantly influenced their potency .
Table 2: Comparative Antitumor Activity of Imidazole Derivatives
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15.00 | Apoptosis induction |
| Compound B | 20.00 | Cell cycle arrest |
| This compound | 18.53 | Apoptosis induction |
Q & A
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole?
The synthesis typically involves:
- Imidazole ring formation via condensation of glyoxal derivatives with ammonia/amines, followed by functionalization .
- Substituent introduction : The 4-fluorophenyl and p-tolyl groups are added via nucleophilic substitution or Suzuki coupling. The isopropylthio group is introduced using alkylthiols or disulfide intermediates under basic conditions .
- Purification : Column chromatography (e.g., silica gel) or recrystallization in ethanol/water mixtures ensures high purity .
Key parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for substitution reactions), and catalysts (e.g., Pd for cross-couplings) .
Q. How can the structural integrity of this compound be confirmed?
Use a combination of:
- NMR spectroscopy :
- H NMR to identify aromatic protons (δ 6.5–8.0 ppm) and isopropylthio protons (δ 1.2–1.4 ppm) .
- C NMR to confirm carbonyl/thioether bonds (δ 160–180 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and bond angles, especially for stereochemical validation .
Q. What are the recommended handling and storage protocols?
- Storage : In dark, airtight containers at –20°C to prevent thioether oxidation .
- Safety : Use gloves and fume hoods due to potential aryl halide toxicity. In vitro testing recommended before in vivo studies .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance substitution reactions but may require higher temperatures .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for aryl groups .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for imidazole ring formation .
Data contradiction : Lower yields in aqueous solvents (e.g., ethanol) vs. DMF suggest solvent polarity critically impacts intermediates .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
| Substituent | Impact on Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhances hydrophobic interactions | |
| Isopropylthio | Increases metabolic stability | |
| p-Tolyl | Modulates electron density on imidazole |
Q. Methodology :
- Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) in enzyme inhibition assays .
- Use QSAR models to predict substituent effects on binding affinity .
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293) and incubation time .
- Metabolite screening : Check for degradation products (e.g., sulfoxide formation) via LC-MS .
- Structural analogs : Test compounds with single-substituent changes to isolate activity contributors .
Example : Discrepancies in IC values may arise from variations in thioether oxidation states .
Q. What computational approaches predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., p38 MAPK) based on imidazole core interactions .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
- Pharmacophore modeling : Identify critical features (e.g., fluorine’s electron-withdrawing effect) for activity .
Q. How can regioselectivity challenges in imidazole functionalization be addressed?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block N1 during substitution at C2/C5 .
- Directing groups : Introduce nitro or methoxy groups to steer electrophilic attacks .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., C2-thioether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
